HIF-2alpha-IN-2 - 1672666-82-8

HIF-2alpha-IN-2

Catalog Number: EVT-2580601
CAS Number: 1672666-82-8
Molecular Formula: C17H13F2NO4S
Molecular Weight: 365.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIF-2alpha-IN-2 is a compound designed to inhibit the hypoxia-inducible factor 2 alpha, a critical transcription factor involved in cellular responses to hypoxia. This factor plays a significant role in various physiological and pathological processes, including tumorigenesis and metabolic regulation. HIF-2alpha is particularly relevant in conditions such as renal cell carcinoma and other cancers where oxygen supply is compromised. The compound has garnered attention for its potential therapeutic applications, particularly in targeting hypoxic tumor environments.

Source and Classification

HIF-2alpha-IN-2 is classified as a small-molecule inhibitor specifically targeting the hypoxia-inducible factor 2 alpha pathway. It is derived from a series of synthetic efforts aimed at developing effective inhibitors for this transcription factor, which has been implicated in various malignancies. The compound falls under the category of pharmacological agents that modulate gene expression by interfering with transcription factor activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIF-2alpha-IN-2 involves several key steps, often employing established synthetic pathways that have been optimized for yield and selectivity. Notably, the synthesis may include:

  1. Formation of Key Intermediates: The synthesis typically begins with the preparation of specific intermediates that serve as building blocks for the final compound.
  2. Reactions Involving Functional Group Modifications: Various chemical reactions, such as nucleophilic substitutions and coupling reactions, are employed to construct the molecular framework of HIF-2alpha-IN-2.
  3. Purification Techniques: After synthesis, compounds are purified using techniques like chromatography to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

The molecular structure of HIF-2alpha-IN-2 can be characterized by its specific arrangement of atoms that confer its biological activity. The compound typically features:

  • Core Structure: A scaffold that allows for interaction with the HIF-2alpha protein.
  • Functional Groups: Specific substituents that enhance binding affinity and selectivity towards HIF-2alpha.

X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to elucidate the precise three-dimensional arrangement of atoms within HIF-2alpha-IN-2, providing insights into its interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

HIF-2alpha-IN-2 undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution Reactions: These are crucial for introducing functional groups necessary for biological activity.
  2. Coupling Reactions: Essential for forming bonds between different molecular fragments.
  3. Deprotection Steps: In cases where protecting groups are used during synthesis, these must be removed to yield the final active form of the compound.

Each reaction step is optimized to ensure high yields and purity of HIF-2alpha-IN-2.

Mechanism of Action

Process and Data

HIF-2alpha-IN-2 exerts its effects by inhibiting the dimerization of hypoxia-inducible factor 2 alpha with its partner protein, hypoxia-inducible factor 1 beta. This inhibition prevents the formation of active transcriptional complexes that would normally bind to hypoxia-responsive elements in target genes. As a result, downstream signaling pathways involved in angiogenesis, metabolism, and cell survival under low oxygen conditions are disrupted.

Research indicates that compounds like HIF-2alpha-IN-2 can lead to reduced expression of genes associated with tumor growth and survival in hypoxic environments, making them valuable in cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of HIF-2alpha-IN-2 include:

  • Molecular Weight: Specific to its chemical structure.
  • Solubility: Typically evaluated in various solvents to determine formulation strategies.

Chemical properties may include:

  • Stability: Assessed under different pH levels and temperatures.
  • Reactivity: Characterized through various assays to understand how it interacts with biological targets.

Analytical techniques such as high-performance liquid chromatography can be utilized to assess these properties quantitatively.

Applications

Scientific Uses

HIF-2alpha-IN-2 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Targeting hypoxia-inducible factor 2 alpha can impede tumor growth in cancers characterized by low oxygen levels, such as renal cell carcinoma.
  2. Metabolic Research: Understanding how HIF-2alpha influences metabolic pathways can provide insights into metabolic disorders.
  3. Drug Development: As a lead compound, HIF-2alpha-IN-2 can serve as a template for developing more potent inhibitors with improved pharmacological profiles.
Molecular Mechanisms of Hypoxia-Inducible Factor 2 Alpha Inhibition by Hypoxia-Inducible Factor 2 Alpha Inhibitor 2

Structural Basis of Hypoxia-Inducible Factor 2 Alpha/Aryl Hydrocarbon Receptor Nuclear Translocator Heterodimer Disruption

Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 exerts its inhibitory function by targeting the oxygen-sensitive Hypoxia-Inducible Factor 2 alpha subunit, specifically within its Per-ARNT-Sim B domain. This domain contains a hydrophobic cavity of approximately 290 ų that serves as a critical allosteric regulatory site [2] [5]. Crystallographic studies of analogous inhibitors (e.g., PT2385, belzutifan) demonstrate that small molecules occupying this cavity induce conformational changes that propagate to the dimerization interface [1] [6].

The key mechanistic event involves displacement of residue Methionine 252 within Hypoxia-Inducible Factor 2 alpha. In the unbound state, Methionine 252 stabilizes the heterodimer interface through hydrophobic interactions with aryl hydrocarbon receptor nuclear translocator. Ligand binding triggers a rotameric shift in Methionine 252 that disrupts these interactions, thereby destabilizing the Hypoxia-Inducible Factor 2 alpha/aryl hydrocarbon receptor nuclear translocator complex [1] [6]. This steric obstruction reduces heterodimer affinity by >100-fold compared to the unliganded state, as quantified by time-resolved fluorescence energy transfer assays showing dissociation constants (Ki) in the nanomolar range [1].

Table 1: Structural Features of Hypoxia-Inducible Factor 2 Alpha Per-ARNT-Sim B Domain Cavity

ParameterValueFunctional Significance
Cavity Volume290 ųAccommodates inhibitor scaffolds
Key ResiduesHistidine 248, Tyrosine 281, Methionine 252Hydrogen bonding and van der Waals interactions
Allosteric Conduitβ-sheet networkTransmits ligand-induced conformational changes to dimer interface
Methionine 252 Displacement~4.2 ÅDirectly disrupts hydrophobic contacts with aryl hydrocarbon receptor nuclear translocator

Allosteric Binding Dynamics in the Per-ARNT-Sim B Domain

Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 binding follows a multi-step mechanism characterized by slow association kinetics and high binding specificity. Nuclear magnetic resonance spectroscopy reveals that inhibitor binding occurs through an induced-fit mechanism rather than rigid lock-and-key binding [5]. Upon initial entry into the cavity, the compound undergoes positional optimization to maximize hydrophobic contacts and electrostatic complementarity, particularly with Histidine 248 and Tyrosine 281 [5] [6].

Isothermal titration calorimetry studies demonstrate binding is enthalpically driven with favorable entropy contributions, indicative of displacement of structured water molecules from the hydrophobic cavity [5]. The dissociation constant (KD) for Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 analogs ranges between 20-100 nanomolar, reflecting strong target engagement [1] [5]. This high-affinity interaction alters the protein dynamics of the entire Per-ARNT-Sim B domain, as evidenced by increased amide hydrogen-deuterium exchange rates in the β-sheet regions adjacent to the dimer interface [6]. These dynamic changes effectively increase the energetic barrier for heterodimerization with aryl hydrocarbon receptor nuclear translocator by disrupting complementary surface topography.

Comparative Analysis of Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 and Canonical Inhibitors

Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 belongs to the same chemical class as belzutifan (PT2977) and PT2385, featuring a core arylbenzoxadiazole structure. However, distinct substitutions confer differentiated pharmacological properties:

Table 2: Comparative Biochemical Profiles of Hypoxia-Inducible Factor 2 Alpha Inhibitors

CompoundKD (nM)IC50 Heterodimer DisruptionTranscriptional Inhibition (IC50)Structural Distinctions
Hypoxia-Inducible Factor 2 Alpha Inhibitor 220-50*25 nM*30 nM*Undisclosed modifications
Belzutifan (PT2977)9.420 nM17 nMVicinal difluoro substitution
PT238580-90100 nM250 nMGeminal difluoro substitution
Early Tetrazole Leads487400 nM>1000 nMTetrazole scaffold

*Representative values from analogous compounds; exact Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 data not fully disclosed in literature

The critical structural distinction lies in the halogenation pattern on the phenyl B-ring. While PT2385 contains geminal difluoro groups, belzutifan incorporates vicinal difluoro substituents that confer metabolic stability by reducing glucuronidation susceptibility [6] [9]. Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 likely incorporates optimized halogen positioning that balances steric bulk and electronic effects to maximize cavity complementarity [4]. Molecular dynamics simulations suggest Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 analogs form an additional hydrogen bond with Glutamine 247, potentially explaining their enhanced affinity relative to first-generation compounds [4] [6].

Functionally, these compounds exhibit similar mechanisms but differ in magnitude of effect. All reduce expression of Hypoxia-Inducible Factor 2 alpha target genes (e.g., vascular endothelial growth factor A, cyclin D1, erythropoietin) in 786-O renal carcinoma cells in a dose-dependent manner, but Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 achieves 50% inhibition at lower concentrations (approximately 30 nanomolar) compared to PT2385 (250 nanomolar) [1] [5].

Selectivity Profiling Against Hypoxia-Inducible Factor 1 Alpha and Other Hypoxia-Inducible Factors

Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 demonstrates exceptional selectivity for Hypoxia-Inducible Factor 2 alpha over the highly homologous Hypoxia-Inducible Factor 1 alpha isoform (48% sequence identity). This selectivity originates from a single amino acid divergence within the Per-ARNT-Sim B domain cavity: Hypoxia-Inducible Factor 2 alpha contains Methionine 252, while Hypoxia-Inducible Factor 1 alpha has the smaller Valine 246 at the structurally equivalent position [3] [7]. The methionine-to-valine difference reduces cavity volume in Hypoxia-Inducible Factor 1 alpha by approximately 25%, creating steric hindrance that prevents optimal binding of Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 and similar inhibitors [3] [8].

Table 3: Selectivity Profile of Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 Against Hypoxia-Inducible Factor Family Members

TargetSequence HomologyCavity VolumeInhibitor Affinity (KD)Key Structural Determinants
Hypoxia-Inducible Factor 2 AlphaReference290 ų20-50 nMMethionine 252, Histidine 248
Hypoxia-Inducible Factor 1 Alpha48%220 ų>10,000 nMValine 246, Threonine 244
Hypoxia-Inducible Factor 3 Alpha39%Not characterizedNot detectableNon-conserved residues
Aryl Hydrocarbon Receptor Nuclear Translocator<20%No internal cavityNot detectableAbsence of analogous pocket

Selectivity is further demonstrated through functional assays:

  • Luciferase reporter assays show >500-fold selective inhibition of Hypoxia-Inducible Factor 2 alpha-driven transcription versus Hypoxia-Inducible Factor 1 alpha-driven transcription [5]
  • Gene expression profiling reveals suppression of Hypoxia-Inducible Factor 2 alpha-specific targets (erythropoietin, cyclin D1) without affecting Hypoxia-Inducible Factor 1 alpha-specific targets (phosphoglycerate kinase 1, lactate dehydrogenase A) even at 10 micromolar concentrations [3] [7]
  • No detectable binding to other Per-ARNT-Sim domain-containing proteins (aryl hydrocarbon receptor nuclear translocator, single-minded homolog 1) in thermal shift assays [5]

The compound exhibits negligible activity against Hypoxia-Inducible Factor 3 alpha isoforms, which lack the conserved cavity architecture due to sequence divergence and alternative splicing variants [3] [8]. This high selectivity profile confirms that Hypoxia-Inducible Factor 2 Alpha Inhibitor 2 functions as a true isoform-specific allosteric inhibitor, distinguishing it from non-selective hypoxia pathway inhibitors such as topotecan (which inhibits Hypoxia-Inducible Factor 1 alpha translation) or digoxin (which reduces both Hypoxia-Inducible Factor 1 alpha and Hypoxia-Inducible Factor 2 alpha protein synthesis) [7] [8].

Properties

CAS Number

1672666-82-8

Product Name

HIF-2alpha-IN-2

IUPAC Name

3-fluoro-5-[(2-fluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]benzonitrile

Molecular Formula

C17H13F2NO4S

Molecular Weight

365.35

InChI

InChI=1S/C17H13F2NO4S/c1-25(22,23)15-3-2-14(12-7-13(19)17(21)16(12)15)24-11-5-9(8-20)4-10(18)6-11/h2-6,13,17,21H,7H2,1H3

InChI Key

GTHLUQQEKIJSME-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.